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Defluoro Linezolid-d3

Cat. No.: B588791
M. Wt: 322.37 g/mol
InChI Key: LEUDKGFPUHLJBJ-VSLDJYOXSA-N
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Description

Contextual Overview of Oxazolidinone Antibiotics

Oxazolidinones are a class of synthetic antibiotics that represent a significant advancement in the fight against resistant bacterial infections. toku-e.comscirp.org They are particularly valuable for treating serious infections caused by Gram-positive bacteria that have developed resistance to other antibiotics. toku-e.commsdmanuals.com This class includes well-known members such as Linezolid (B1675486) and Tedizolid. msdmanuals.com

The unique mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis at a very early stage. scirp.org They bind to the 50S ribosomal subunit of bacteria, preventing the formation of the initiation complex necessary for protein synthesis. nih.gov This distinct mechanism means there is a lower likelihood of cross-resistance with other protein synthesis-inhibiting antibiotics. scirp.org

Oxazolidinones are effective against a wide array of multidrug-resistant pathogens, including: toku-e.comscirp.org

Methicillin-resistant Staphylococcus aureus (MRSA)

Vancomycin-resistant Enterococcus (VRE)

Penicillin- and cephalosporin-resistant Streptococcus pneumoniae scirp.org

Linezolid, the first oxazolidinone to be approved for clinical use, has demonstrated high efficacy in treating infections caused by these challenging pathogens. scirp.orgnih.gov The development of oxazolidinones marked a crucial step forward in antimicrobial therapy, providing a new line of defense against life-threatening bacterial infections. toku-e.com

Rationale for Isotopic Labeling in Pharmaceutical Research and Development

Isotopic labeling is a powerful technique in pharmaceutical research that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug molecules. musechem.commetsol.com This process allows scientists to track the journey of a drug within a biological system with high precision. clearsynth.com The primary applications of isotopic labeling are in studies of absorption, distribution, metabolism, and excretion (ADME). musechem.comclearsynth.com

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a common strategy known as deuteration. uobaghdad.edu.iquobaghdad.edu.iq The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.de

By strategically placing deuterium atoms at metabolically vulnerable positions in a drug molecule, researchers can:

Alter Pharmacokinetic Profiles: Deuteration can lead to a longer drug half-life and reduced clearance, potentially allowing for less frequent dosing. bioscientia.demedchemexpress.comresearchgate.net

Redirect Metabolic Pathways: It can shift metabolism away from the formation of toxic metabolites, potentially improving the safety profile of a drug. medchemexpress.com

Stable isotope-labeled compounds, including deuterated ones, are invaluable as internal standards in quantitative bioanalytical assays, such as those using mass spectrometry. nih.gov They allow for the accurate measurement of the parent drug and its metabolites in biological samples. metsol.comnih.gov

Definition and Academic Significance of Defluoro Linezolid-d3 as a Research Compound

This compound is a deuterated analogue and a known impurity of the antibiotic Linezolid. impurity.compharmaffiliates.com Its chemical name is 2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide. clearsynth.com In this compound, the three hydrogen atoms of the acetyl methyl group of Linezolid have been replaced with deuterium atoms. It is also characterized by the absence of the fluorine atom on the phenyl ring that is present in Linezolid.

As a research compound, this compound serves several critical functions:

Reference Standard: It is used as a reference marker to detect and quantify the amount of the desfluoro-linezolid impurity in samples of Linezolid. google.com The presence of impurities must be carefully monitored to ensure the quality and safety of the final drug product.

Analytical Method Development: This compound is suitable for use in the development and validation of analytical methods for quality control (QC) applications in the production of Linezolid. clearsynth.comsynzeal.com

Metabolic Studies: While not its primary use, as a deuterated compound, it can be used in studies to understand the metabolic fate of Linezolid and its impurities. The deuterium label allows for easy tracking and differentiation from the non-deuterated counterpart in mass spectrometry-based analyses. asm.org

The availability of well-characterized impurities like this compound is essential for pharmaceutical manufacturers to meet the stringent requirements of regulatory agencies. nih.gov

Strategic Importance of Studying Impurities and Derivatives in Drug Discovery

The study of impurities and derivatives is a critical aspect of drug discovery and development, with significant implications for the safety, efficacy, and quality of a pharmaceutical product. ajptr.com Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances. nih.govfda.gov

The strategic importance of this area of research stems from several factors:

Safety and Toxicity: Impurities, even at very low levels, can have unexpected pharmacological or toxicological effects. ajptr.com Some impurities may be unusually potent or toxic, necessitating their strict control. nih.gov

Efficacy: The presence of impurities can potentially reduce the efficacy of the active pharmaceutical ingredient (API). ajptr.com

Quality Control: A thorough understanding of the impurity profile is essential for establishing robust manufacturing processes and ensuring batch-to-batch consistency of the final drug product.

Regulatory Compliance: Pharmaceutical companies are required to provide a comprehensive impurity profile of their drug substances to regulatory authorities for approval. nih.govresearchgate.net

The investigation of drug derivatives, such as deuterated analogues, can lead to the development of "second-generation" drugs with improved properties. uobaghdad.edu.iq By understanding how structural modifications affect a drug's pharmacokinetics and metabolism, researchers can design new chemical entities with enhanced therapeutic profiles. medchemexpress.com For instance, the study of deuterated versions of existing drugs has led to the development of new medications with improved metabolic stability and reduced side effects. bioscientia.demedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O4 B588791 Defluoro Linezolid-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDKGFPUHLJBJ-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for Defluoro Linezolid D3

Elucidation of Precursor Synthesis Pathways for Defluoro Linezolid (B1675486)

The synthesis of the non-deuterated precursor, Defluoro Linezolid, is foundational. This process mirrors many of the established routes for Linezolid itself but begins with a different aromatic precursor. Instead of using 3-fluoro-4-morpholinylaniline, the synthesis commences with 4-morpholinylaniline, which lacks the fluorine substituent. google.com

A common synthetic pathway involves the following key steps:

N-Alkylation: The synthesis often starts with the N-alkylation of 4-morpholinylaniline with a chiral epoxide, such as (R)-epichlorohydrin. This reaction establishes the initial framework of the side chain. orientjchem.org

Oxazolidinone Ring Formation: Following alkylation, the intermediate amino alcohol is cyclized to form the critical 2-oxazolidinone (B127357) ring. This is frequently achieved using a carbonylating agent like carbonyldiimidazole (CDI) or phosgene (B1210022) equivalents under basic conditions. orientjchem.org

Introduction of the Aminomethyl Side Chain: The (R)-epichlorohydrin precursor contains a chloromethyl group which, after ring formation, can be converted into an aminomethyl group. This is often accomplished through a sequence involving displacement of the chloride with an azide (B81097) (e.g., sodium azide), followed by reduction of the azide to the primary amine. google.comgoogle.com This amine is the immediate precursor to the final acetamide (B32628) group.

This sequence provides the core structure of Defluoro Linezolid, (S)-N-{[3-(4-Morpholinophenyl)-2-oxooxazolidin-5-yl]methyl}amine, ready for the final deuteration and acetylation step. google.com

Stereoselective Synthesis of the Oxazolidinone Core

The biological activity of oxazolidinone antibiotics is highly dependent on the (S)-configuration at the C5 position of the oxazolidinone ring. nih.gov Therefore, achieving high stereoselectivity is a critical aspect of the synthesis.

Several strategies are employed to ensure the correct stereochemistry:

Chiral Pool Synthesis: This is the most common approach, utilizing enantiomerically pure starting materials. (R)-epichlorohydrin or (R)-glycidyl butyrate (B1204436) are frequently used chiral building blocks that guide the formation of the desired (S)-enantiomer of the final product. orientjchem.orgresearchgate.net

Asymmetric Catalysis: More advanced methods employ asymmetric catalysis, such as copper-catalyzed Henry reactions, to create the chiral center with high enantiomeric excess. rsc.org This can reduce the reliance on naturally derived chiral starting materials.

Resolution: In some cases, a racemic mixture may be synthesized and then resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The choice of method depends on factors like scalability, cost, and the desired enantiomeric purity of the final compound. For research standards like Defluoro Linezolid-d3, starting with a highly pure chiral precursor like (R)-epichlorohydrin is often the most efficient method. researchgate.net

Deuteration Techniques for Precision Labeling at the Acetamide Moiety

The "-d3" designation in this compound specifies that three deuterium (B1214612) atoms have been incorporated into the molecule. The target for this labeling is the acetyl group of the acetamide moiety, converting a -COCH3 group into a -COCD3 group. This precise labeling is typically achieved in the final step of the synthesis to avoid isotopic scrambling or loss in preceding reactions.

The most direct and widely used method for this transformation is acylation with a deuterated reagent . The precursor amine, (5S)-[[3-[4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine, is reacted with a deuterated acetylating agent. google.com

Common Deuterating Reagents and Conditions:

ReagentTypical SolventConditions
Acetic Anhydride-d6 ((CD3CO)2O)Aprotic solvents (e.g., Dichloromethane, Ethyl Acetate)Room temperature or mild heating, often with a base like triethylamine (B128534) or pyridine.
Acetyl Chloride-d3 (CD3COCl)Aprotic solvents (e.g., Dichloromethane, THF)Often performed at cooler temperatures (0°C to room temp) with a non-nucleophilic base to scavenge HCl. rjlbpcs.com

This late-stage functionalization is highly efficient and ensures that the deuterium atoms are located exclusively on the methyl group of the acetamide moiety, which is crucial for its function as an internal standard. snnu.edu.cn The kinetic isotope effect, where a C-D bond is stronger and breaks more slowly than a C-H bond, is a key principle behind the utility of deuterated drugs and standards, often leading to improved metabolic stability. nih.govbioscientia.de

Purification and Characterization of Deuterated Analogues for Research Standards

After synthesis, the crude this compound must be rigorously purified and characterized to confirm its identity, purity, and isotopic enrichment, ensuring its suitability as a research standard.

Purification Techniques:

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying the final compound to a high degree (>98%). Silica gel column chromatography may be used for initial purification of intermediates or the final product.

Recrystallization: If the compound is a stable solid, recrystallization from an appropriate solvent system can be an effective final purification step to remove minor impurities. google.com

Characterization Methods:

The following analytical techniques are essential to confirm the structure and quality of the final product.

Analytical TechniquePurposeExpected Results for this compound
Mass Spectrometry (MS) To confirm the molecular weight and isotopic incorporation.The molecular ion peak will be observed at an m/z value 3 units higher than that of the non-deuterated Defluoro Linezolid. For example, in ESI-MS, the [M+H]+ ion would be expected at m/z 323.19, compared to 320.17 for the unlabeled analogue.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy To confirm the molecular structure and the location of deuterium labeling.The characteristic singlet peak for the acetamide methyl protons (around 2.0 ppm) present in the ¹H NMR spectrum of Defluoro Linezolid will be absent in the spectrum of the d3 analogue.
Carbon-13 NMR Spectroscopy To further confirm the carbon skeleton of the molecule.The spectrum will be consistent with the proposed structure. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will have a lower intensity.
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the compound.A single major peak indicating a purity level typically ≥98%.

By employing these synthetic and analytical methodologies, high-purity this compound can be produced, serving as a reliable and accurate internal standard for advanced biomedical and pharmaceutical research.

Advanced Analytical Applications of Defluoro Linezolid D3 in Research Methodologies

Development and Validation of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) Assays

The development and validation of robust quantitative LC-MS assays are fundamental to pharmaceutical and clinical research. Defluoro Linezolid-d3 plays a pivotal role in this process, particularly in methods designed for the quantification of linezolid (B1675486) and its metabolites.

In the development of LC-MS/MS methods for quantifying linezolid in various biological matrices, such as cerebrospinal fluid (CSF) and plasma, a deuterated analog like Linezolid-d3 is frequently employed as an internal standard (ISTD). nih.govresearchgate.net The optimization of mass spectrometer parameters is a critical first step. This is achieved by infusing solutions of both the analyte (linezolid) and the ISTD (in this case, a close structural analog, this compound would serve a similar purpose) to determine the optimal settings for parameters like declustering potential, collision energy, and entrance potential. nih.gov For instance, in one validated method, the monitored transition for Linezolid was m/z 338.3 → 296.3, while the transition for its deuterated internal standard was m/z 341.1 → 297.1. nih.govresearchgate.net

The validation of these assays is conducted in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA). nih.gov This process involves constructing calibration curves over a specified concentration range, typically from 0.100 to 20.0 μg/mL for linezolid in CSF. nih.govresearchgate.net The accuracy and precision of the assay are rigorously evaluated through intra- and inter-assay validation experiments using quality control (QC) samples at multiple concentration levels. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantification. researchgate.net

Table 1: Example Parameters for LC-MS/MS Method Validation for Linezolid Quantification

ParameterValue/RangeReference
Calibration Curve Range0.100 to 20.0 μg/mL nih.govresearchgate.net
Linezolid MRM Transition338.3 → 296.3 (quantifier) nih.gov
Linezolid-d3 ISTD MRM Transition341.1 → 297.1 nih.govresearchgate.net
Intra-day Precision (RSD)< 15% researchgate.net
Inter-day Precision (RSD)< 15% researchgate.net
Accuracy85-115% of nominal value researchgate.net

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

While LC-MS is more commonly used for compounds like linezolid, the principles of using deuterated standards are also applicable to GC-MS method optimization. The development of GC-MS protocols for the analysis of oxazolidinones and related compounds benefits from the use of internal standards to ensure accuracy and reproducibility. nih.gov

The optimization of a GC-MS method involves several key steps where a stable, labeled internal standard like this compound would be advantageous. These include the selection of an appropriate GC column and the optimization of the temperature program to achieve good chromatographic separation. nih.gov Injection port temperature, carrier gas flow rate, and split ratio are also critical parameters that are fine-tuned during method development. frontiersin.org

In the mass spectrometry portion of the method, tuning solutions are used to ensure the accuracy of mass and ion abundance measurements. sigmaaldrich.com When developing a quantitative method, the selection of appropriate precursor and product ions for selected reaction monitoring (SRM) is crucial for sensitivity and specificity. nih.gov While deuterated internal standards are often a good choice, it is important to note that they may not always be the best option in GC-MS analysis and should be evaluated on a case-by-case basis. nih.gov The stability and non-reactivity of the internal standard under the derivatization conditions, if required for the analytes, is a key consideration. acs.org

Utilization as an Internal Standard in Bioanalytical Quantification of Linezolid and Related Compounds

The primary application of this compound in research is its use as an internal standard (ISTD) in the bioanalytical quantification of linezolid and its metabolites. lgcstandards.commedchemexpress.comclearsynth.com The structural similarity and the mass difference due to the deuterium (B1214612) atoms make it an ideal ISTD for mass spectrometry-based assays. medchemexpress.com

When quantifying drugs in complex biological matrices like plasma or serum, an ISTD is added at a known concentration to all samples, calibrators, and quality controls. thieme-connect.commdpi.com The purpose of the ISTD is to compensate for variability that can occur during sample preparation, such as extraction efficiency, and during instrumental analysis, such as injection volume and ionization efficiency. researchgate.netd-nb.info

For example, in the quantification of linezolid and its metabolites, PNU-142300 and PNU-142586, a deuterated analog of linezolid is used. researchgate.netjst.go.jp The analyte and the ISTD are extracted from the plasma, often through protein precipitation with a solvent like acetonitrile. researchgate.netjst.go.jp During LC-MS/MS analysis, the peak area ratio of the analyte to the ISTD is used to construct the calibration curve and to determine the concentration of the analyte in the unknown samples. researchgate.net This ratiometric approach significantly improves the precision and accuracy of the results. researchgate.netnih.gov

Table 2: Linezolid and its Metabolites with a Deuterated Internal Standard

AnalyteInternal StandardAnalytical TechniqueReference
LinezolidLinezolid-d3LC-MS/MS nih.govresearchgate.net
PNU-142300Tedizolid (as IS)UPLC-MS/MS nih.gov
PNU-142586p-Toluic acid (as IS)UPLC jst.go.jp

Application in Method Development and Validation for Oxazolidinone Derivatives

The utility of this compound extends beyond the analysis of linezolid itself to the broader class of oxazolidinone derivatives. As new oxazolidinone compounds are developed, robust analytical methods are required for their quantification in various matrices. thieme-connect.commdpi.comthieme-connect.com

In the development and validation of a high-performance liquid chromatography (HPLC) method for a novel oxazolidinone, DRF-6196, in mouse plasma, an internal standard (chlorzoxazone) was used. thieme-connect.comthieme-connect.com The method was validated for linearity, accuracy, precision, and stability, with the internal standard playing a key role in ensuring the reliability of the results. thieme-connect.comthieme-connect.com Similarly, in the development of a UHPLC-QToF-MS method for another novel oxazolidinone, PH-192, a related compound, PH-189, was used as the internal standard. mdpi.com

The principles of using a structurally similar internal standard are directly transferable, and this compound could serve as an excellent ISTD in the development of methods for new oxazolidinone derivatives, particularly for mass spectrometry-based detection. Its predictable chromatographic behavior and distinct mass-to-charge ratio would facilitate method optimization and ensure high-quality data during validation studies. researchgate.net

Role in Establishing Reference Standards for Traceability in Research

Establishing traceability is a cornerstone of reliable and comparable scientific measurements. researchgate.net In analytical chemistry, traceability means that a measurement result can be related to a reference, typically a national or international standard, through an unbroken chain of calibrations. rsc.org Isotope-labeled compounds like this compound play a crucial role in establishing this traceability, particularly in isotope dilution mass spectrometry (IDMS). researchgate.netrsc.org

IDMS is considered a primary reference method, and the use of a certified isotopic reference material is essential for achieving traceability to the International System of Units (SI). rsc.orgresearchgate.net While this compound itself may not be a certified reference material, it serves as a high-quality reference standard in research settings. lgcstandards.com Its use allows for the accurate quantification of linezolid and related compounds, and these measurements can be made traceable by calibrating against a certified reference material of linezolid, if available.

The use of such standards is critical for ensuring the comparability of results between different laboratories and over time. researchgate.net This is particularly important in multi-center clinical trials or long-term research studies where data from various sources need to be harmonized. researchgate.net The availability of well-characterized isotopic standards is a key factor in addressing the challenges of measurement and traceability in isotope amount ratio determination. researchgate.netcopernicus.org

Investigations into the Metabolic Fate and Biotransformation Pathways of Linezolid Analogues Utilizing Deuterium Labeling

Elucidation of Defluorination Mechanisms in Oxazolidinone Metabolism

While Defluoro Linezolid-d3, as its name suggests, lacks the fluorine atom present in Linezolid (B1675486), the broader class of fluorinated oxazolidinones has been subject to studies on defluorination. Metabolic defluorination is a significant biotransformation pathway that can alter the pharmacological activity and clearance of a drug. For fluorinated aromatic compounds, this process is often mediated by cytochrome P450 (CYP) enzymes. The mechanism typically involves oxidative metabolism, which can lead to the formation of reactive intermediates. Although fluorinated aromatic rings are generally more resistant to defluorination than their aliphatic counterparts, it remains a documented metabolic route for some drugs. The absence of the fluorine atom in this compound precludes this specific metabolic pathway, potentially leading to a different metabolic profile compared to its fluorinated parent drug, Linezolid.

Deuterium (B1214612) Isotope Effects on Enzyme-Mediated Biotransformations of Linezolid Core Structures

The introduction of deuterium at specific positions in a molecule can significantly influence its metabolism. This is known as the deuterium isotope effect, where the heavier isotope forms a stronger bond with carbon, making it more difficult for metabolic enzymes to break. This can slow down the rate of metabolism at the deuterated site. In the context of this compound, the deuterium atoms are located on the N-acetyl methyl group.

Tracing Metabolite Formation and Elimination in In Vitro Systems and Preclinical Models

In vitro systems, such as human liver microsomes, and preclinical animal models are essential for mapping the metabolic pathways of new chemical entities. For Linezolid, such studies have identified two major inactive metabolites resulting from the oxidation of the morpholine (B109124) ring: PNU-142586 and PNU-142300. The formation of PNU-142586 is considered the rate-limiting step in its clearance and may even occur through a non-enzymatic process.

For this compound, it is hypothesized that the primary metabolic pathways would also involve oxidation of the morpholine ring, as this is a key site of biotransformation for the oxazolidinone core structure. The use of deuterium labeling would be instrumental in tracing the formation and elimination of its metabolites. By using techniques like mass spectrometry, researchers can distinguish the deuterated compound and its metabolites from endogenous molecules, allowing for precise quantification and structural elucidation.

Table 1: Hypothetical Metabolite Profile of this compound in Human Liver Microsomes

MetaboliteProposed StructureRelative Abundance (%)
This compound (Parent)C₁₆H₁₇D₃N₄O₄65
M1 (Oxidized Morpholine Ring)C₁₆H₁₅D₃N₄O₅25
M2 (Further Oxidation Product)C₁₆H₁₃D₃N₄O₆10

This table is illustrative and based on the known metabolism of Linezolid. Specific experimental data for this compound is not publicly available.

Comparative Metabolic Stability Studies of this compound and Linezolid

Metabolic stability is a key parameter in drug design, influencing a compound's half-life and oral bioavailability. The structural differences between this compound and Linezolid—namely the absence of a fluorine atom and the presence of deuterium—are expected to result in different metabolic stability profiles.

Table 2: Hypothetical Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Linezolid9015
This compound7520

This table is illustrative and based on general principles of drug metabolism. Specific experimental data for this compound is not publicly available.

Structure Activity Relationship Sar Studies and Mechanistic Probes with Defluoro Linezolid Analogues

Impact of Fluorine Deletion on Ribosomal Binding Affinity and Interaction Dynamics

The fluorine atom of Linezolid (B1675486) is positioned in the A-site of the peptidyl transferase center (PTC) of the 50S ribosomal subunit. nih.govrcsb.org Its removal is hypothesized to impact the binding affinity of the molecule in several ways. The high electronegativity of fluorine can lead to favorable electrostatic interactions with the ribosome. Furthermore, the substitution of a hydrogen atom with a larger fluorine atom can influence the conformation of the drug within the binding pocket.

While direct comparative binding affinity data for Defluoro Linezolid-d3 is not extensively published, SAR studies on various oxazolidinones suggest that the presence of a fluorine atom generally leads to a lower minimum inhibitory concentration (MIC) against a range of bacterial strains. nih.gov This implies a more potent interaction with the ribosomal target. The dynamics of the drug-ribosome interaction may also be altered, potentially affecting the on-rate and off-rate of the inhibitor.

Table 1: Hypothesized Impact of Defluorination on Linezolid-Ribosome Interactions
Interaction TypeLinezolid (with Fluorine)Defluoro Linezolid (without Fluorine)Potential Consequence of Defluorination
Electrostatic InteractionsPotential for favorable interactions due to fluorine's high electronegativity.Reduced electrostatic interactions at the fluorine position.Decreased binding affinity.
Hydrophobic InteractionsThe fluorophenyl ring contributes to hydrophobic interactions within the binding pocket.Slight alteration in the hydrophobicity of the phenyl ring.Minor change in hydrophobic interactions.
Conformational RigidityThe fluorine atom can influence the preferred conformation of the phenyl ring.Increased conformational flexibility of the phenyl ring.Potential for less optimal positioning in the binding site.

Probing Specific Ribosomal Binding Sites of Oxazolidinone Derivatives

This compound serves as an excellent negative control in studies aimed at mapping the oxazolidinone binding site. By comparing the binding and activity of Linezolid with its defluorinated counterpart, researchers can confirm the specific interactions mediated by the fluorine atom. Cross-linking studies with photoreactive analogues of Linezolid have been instrumental in identifying the nucleotides in close proximity to the drug. bris.ac.uk Similar experiments with a defluorinated photoprobe could reveal subtle but significant differences in the orientation of the drug within the binding pocket.

Computational Chemistry and Molecular Modeling Approaches for Ligand-Target Interactions

Computational methods are powerful tools for investigating drug-receptor interactions at an atomic level. Molecular dynamics simulations and docking studies can provide detailed insights into the energetic and conformational consequences of removing the fluorine atom from Linezolid.

Table 2: Predicted Outcomes from Computational Studies of Defluoro Linezolid
Computational MethodPredicted Outcome for Defluoro Linezolid vs. LinezolidRationale
Molecular DockingSimilar binding pose but potentially different scoring function values.The overall shape of the molecule is similar, but the electronic properties are altered.
Binding Energy Calculations (e.g., MM/GBSA)Less favorable binding free energy (less negative value).Loss of favorable electrostatic interactions contributed by the fluorine atom.
Molecular Dynamics SimulationsIncreased mobility and potentially less stable interactions within the binding site.Weaker overall binding may lead to greater conformational fluctuations.

Studies on Antimicrobial Resistance Mechanisms and the Role of Defluoro Linezolid Analogues

Exploration of Resistance Modulating Effects of Defluorination in Linezolid (B1675486) Derivatives

The structure-activity relationship (SAR) of oxazolidinones has been a subject of intense study to develop more potent analogs. nih.gov The fluorine atom on the B-ring (the phenyl ring) of linezolid is a key component that generally enhances its antibacterial potency. nih.gov Its removal, as in Defluoro Linezolid, is expected to modulate the compound's interaction with its ribosomal target.

Research into linezolid analogs has shown that modifications to the core structure significantly impact antibacterial activity. While defluorination can lead to a decrease in therapeutic activity, other structural changes, such as the addition of fused heterocyclic rings, can enhance ribosomal binding and result in superior activity compared to linezolid. researchgate.netnih.gov For instance, certain fused heterocyclic C-ring derivatives have demonstrated lower Minimum Inhibitory Concentrations (MICs) against a range of Gram-positive pathogens. This suggests that while the fluorine atom is important, its absence can be compensated for by other structural enhancements that improve binding affinity.

Table 1: Impact of Structural Modifications on the Antibacterial Activity of Linezolid Analogs

Compound/Modification Key Structural Feature General Impact on Antibacterial Activity Reference
Linezolid Fluorine on phenyl B-ring Baseline potent activity mdpi.com
Defluoro Linezolid Absence of fluorine on phenyl B-ring May alter binding affinity and efficacy
Tedizolid Modified C- and D-rings 4–8 times lower MICs than Linezolid against MRSA and VRE
Fused Heterocyclic C-Ring Derivatives Fused rings to enhance ribosomal binding Superior or broader-spectrum activity nih.gov

| C5-Side Chain Modifications | Variations at the C5-acetamidomethyl group | Can retain or lose activity depending on the substituent | nih.govnih.gov |

Investigations into Efflux Pump Substrate Specificity for Oxazolidinone Impurities

Efflux pumps are a significant mechanism of intrinsic and acquired resistance in bacteria, actively transporting antibiotics out of the cell. nih.govnih.gov Several families of efflux pumps, including the Resistance-Nodulation-Cell Division (RND), ATP-Binding Cassette (ABC), and Major Facilitator Superfamily (MFS), are known to extrude a wide range of substrates. acs.orgmdpi.com

Oxazolidinones, including linezolid and its impurities like Defluoro Linezolid, can be recognized as substrates by these pumps, particularly in Gram-negative bacteria, contributing to their intrinsic resistance. researchgate.netasm.org The substrate specificity of these pumps can be broad, allowing them to transport structurally diverse compounds. nih.gov For example, some RND pumps can export various antibiotics, dyes, and detergents. acs.org

A notable resistance determinant is the optrA gene, which codes for an ABC-F transporter. While initially thought to be an efflux pump, recent studies suggest optrA confers resistance primarily through ribosomal protection rather than active efflux, as its presence does not significantly alter the intracellular accumulation of linezolid. nih.govnih.gov However, other efflux systems in bacteria like Mycobacterium abscessus have been shown to actively reduce intracellular linezolid concentrations, highlighting the importance of efflux as a resistance mechanism. biorxiv.org As an impurity, Defluoro Linezolid would likely be a substrate for the same pumps that recognize linezolid, though its specific affinity for these transporters has not been extensively detailed.

Table 2: Major Bacterial Efflux Pump Families and Their Relevance to Oxazolidinones

Efflux Pump Family Energy Source Known Oxazolidinone Interaction Example Reference
RND (Resistance-Nodulation-Division) Proton Motive Force Major contributors to intrinsic resistance in Gram-negative bacteria AcrAB-TolC in E. coli asm.org
ABC (ATP-Binding Cassette) ATP Hydrolysis Associated with transferable resistance (optrA gene) OptrA in Enterococcus nih.govnih.gov
MFS (Major Facilitator Superfamily) Proton Motive Force Can transport a wide range of drugs, including some oxazolidinones NorA in S. aureus mdpi.com

| SMR (Small Multidrug Resistance) | Proton Motive Force | Broad substrate specificity that can include various antimicrobial agents | EmrE in E. coli | nih.gov |

Analysis of Ribosomal Mutations and Modifications in Relation to Defluoro Linezolid Interactions

The primary mechanism of action for linezolid involves the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. nih.gov Resistance most commonly arises from mutations in the 23S rRNA genes at or near this binding site. The most frequent mutation is G2576T, but others such as G2447T and mutations in ribosomal proteins L3 and L4 have also been identified. nih.govmdpi.comnih.gov

Another critical resistance mechanism is the methylation of the A2503 nucleotide in the 23S rRNA by the Cfr (chloramphenicol-florfenicol resistance) methyltransferase. nih.govmdpi.com This modification can confer resistance to multiple classes of antibiotics that target the PTC. nih.gov

The absence of the fluorine atom in Defluoro Linezolid is likely to alter its binding interactions within the PTC. Cryo-electron microscopy studies have shown that even modest structural changes to the oxazolidinone core can lead to drastic differences in biological activity and binding modes. nih.govbiorxiv.org While a defluorinated analog might have a weaker interaction with the wild-type ribosome, it is also possible that its interaction with a mutated ribosome could be different from that of linezolid. For instance, some second-generation oxazolidinones retain activity against cfr-positive strains due to structural features that reduce steric clash with the modified A2503 residue. nih.gov The development of analogs that can overcome these resistance mutations is a key area of research. oup.com

Table 3: Key Ribosomal Resistance Mechanisms Affecting Oxazolidinones

Resistance Mechanism Molecular Change Effect on Drug Binding Reference
G2576T Mutation Point mutation in 23S rRNA Alters the linezolid binding pocket, reducing affinity mdpi.com
Cfr Methylation Methylation of A2503 in 23S rRNA Steric hindrance in the PTC, blocking drug binding nih.govnih.gov
L3/L4 Protein Mutations Amino acid changes in ribosomal proteins Perturbs the conformation of the PTC, indirectly affecting binding nih.govnih.gov

| G2447T Mutation | Point mutation in 23S rRNA | Reduces drug susceptibility, often in conjunction with other mutations | asm.org |

Comparative Analysis of Defluoro Linezolid-d3 Interaction with Linezolid-Resistant Bacterial Strains

Direct comparative studies on the antimicrobial activity of this compound are limited, as it is primarily utilized as a deuterated internal standard for analytical purposes. medchemexpress.com However, research on various linezolid analogs provides insight into how the absence of the fluorine atom might affect potency against resistant strains.

Studies comparing structurally diverse oxazolidinones against linezolid-resistant Staphylococcus aureus have shown that potency is highly dependent on the specific structural modifications. nih.govasm.org For example, against strains with the G2576T mutation, some analogs with modified C-rings demonstrate better activity than linezolid. asm.org In contrast, activity against cfr-positive strains is often reduced for compounds with an acetamide (B32628) group (like linezolid), while analogs with a hydroxymethyl group can retain potency. nih.gov

Table 4: Comparative In Vitro Activity (MIC, µg/mL) of Oxazolidinones Against Resistant S. aureus

Compound S. aureus (Wild-Type) S. aureus (G2576T mutation) S. aureus (cfr-positive) Reference
Linezolid 1–2 8–32 4–8 nih.govasm.org
Radezolid 0.5 2 2 nih.gov
Tedizolid (TR-700) 0.25–0.5 2 0.5 nih.govasm.org
Compound with 1,2,3-triazole C-5 group 0.25 1 1 nih.gov

| Compound with acetamide C-5 group | 0.5 | 2 | 4 | nih.gov |

Future Perspectives and Advanced Research Directions for Defluoro Linezolid D3

Development of Novel Deuterated Oxazolidinone Probes for Advanced Mechanistic Studies

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), has become an invaluable tool in medicinal chemistry and drug development. wikipedia.orgacs.org This isotopic substitution, known as deuteration, can significantly alter the metabolic fate of a drug due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. wikipedia.org This principle is being increasingly applied to create novel deuterated probes to investigate the mechanisms of action and metabolism of drugs.

In the context of the oxazolidinone class of antibiotics, which includes linezolid (B1675486) and its derivatives, the development of novel deuterated probes holds considerable promise. numberanalytics.com Defluoro Linezolid-d3, a deuterated analogue of a linezolid impurity, serves as a prime example of a molecule that can be used for such mechanistic investigations. nih.govcaymanchem.comscbt.com By strategically placing deuterium atoms on the molecule, researchers can gain a deeper understanding of its metabolic pathways. researchgate.net For instance, if a particular site on the molecule is susceptible to metabolic oxidation, replacing hydrogen with deuterium at that position can slow down the process, allowing for the identification of metabolic soft spots. nih.gov

Future research will likely focus on synthesizing a broader range of deuterated oxazolidinone probes with deuterium labels at various positions. snnu.edu.cnacs.org This will enable a more comprehensive mapping of their metabolic profiles and help in understanding how structural modifications affect their interaction with metabolic enzymes. researchgate.net These probes can be used in both in vitro studies with liver microsomes and in vivo studies to trace the metabolic fate of the compounds. nih.gov The insights gained from these studies can guide the design of new oxazolidinone antibiotics with improved pharmacokinetic properties and reduced potential for the formation of toxic metabolites. researchgate.netnih.gov

A photoredox catalytic method has been developed for the simultaneous installation of an alkyl or aryl side chain and deuterium into a chiral methyleneoxazolidinone, leading to the synthesis of enantioenriched α-deuterated α-amino acid derivatives. acs.org This highlights the advancing synthetic methodologies available for creating complex deuterated molecules for mechanistic studies.

Integration of Multi-Omics Data in Understanding Compound-Biological System Interactions

To gain a holistic understanding of how a compound like this compound interacts with a biological system, researchers are increasingly turning to the integration of multiple "omics" data sets. nih.govfrontiersin.orgnih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes that occur within an organism in response to a drug. nih.govmdpi.com

For an antibiotic, this integrated approach can reveal not only the primary mechanism of action but also the downstream effects on various cellular pathways. nih.gov For example, proteomics can identify changes in the expression levels of proteins involved in bacterial protein synthesis, the primary target of oxazolidinones. nih.govmdpi.com Metabolomics, on the other hand, can reveal alterations in metabolic pathways as the bacterium responds to the antibiotic stress. nih.govnih.gov By combining these data, researchers can build network models that illustrate the complex interplay between different biological layers. oup.com

Future research will focus on developing more sophisticated computational tools and frameworks for the seamless integration and analysis of multi-omics data. frontiersin.orgnih.gov This will enable a more detailed and dynamic understanding of how compounds like this compound interact with bacteria, potentially revealing new drug targets and strategies to overcome antibiotic resistance. nih.govmdpi.com

High-Throughput Screening Methodologies for New Analogues and Impurities

The discovery of new antibiotic analogues and the identification of potential impurities are critical aspects of drug development. drugtargetreview.comnih.gov High-throughput screening (HTS) methodologies have revolutionized this process by allowing for the rapid testing of vast libraries of chemical compounds. drugtargetreview.comnih.gov

In the search for new oxazolidinone analogues with improved activity or a better safety profile, HTS can be employed to screen large numbers of structurally diverse molecules. drugtargetreview.comacs.org These screens can be designed to identify compounds that inhibit bacterial growth or that specifically target the bacterial ribosome. mdpi.com For example, researchers have used HTS to screen over 125,000 molecules to identify a new class of antibiotics. drugtargetreview.com

HTS is also crucial for the detection and characterization of impurities that may arise during the synthesis of a drug. These impurities can have their own pharmacological or toxicological effects, and it is essential to identify and control them. HTS methods can be developed to specifically detect known impurities like Defluoro Linezolid or to screen for novel, unexpected byproducts.

Future advancements in HTS will likely involve the use of more sophisticated and biologically relevant assay systems. This could include the use of co-culture systems that mimic the natural environment of bacteria or the use of reporter strains that provide real-time information on the mechanism of action of a compound. mdpi.com Furthermore, the integration of artificial intelligence and machine learning with HTS data will enable more efficient identification of promising lead compounds and potential impurities.

Advancements in Analytical Techniques for Isotope-Labeled Compounds in Complex Biological Matrices

The ability to accurately detect and quantify isotope-labeled compounds like this compound in complex biological matrices such as blood, urine, and tissue is fundamental to pharmacokinetic and metabolic studies. nih.govnih.gov Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. nih.govadesisinc.commdpi.com

Recent advancements in MS, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), have significantly enhanced the sensitivity and selectivity of detecting deuterated compounds. nih.govnih.govchromatographyonline.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are now routinely used for the quantitative analysis of drugs and their metabolites in biological samples. researchgate.net The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative LC-MS because it closely mimics the behavior of the analyte, leading to more accurate and precise measurements. researchgate.netlipidmaps.org

NMR spectroscopy is another powerful tool for analyzing isotope-labeled compounds. nih.govmdpi.com While generally less sensitive than MS, NMR provides detailed structural information and can be used to determine the exact location of the deuterium label within a molecule. openmedscience.comacs.org Two-dimensional NMR techniques can be particularly useful for elucidating the structure of complex molecules and their metabolites. acs.org

Future developments in analytical techniques will likely focus on further improving sensitivity, resolution, and throughput. chromatographyonline.comacs.org This includes the development of novel ionization sources and mass analyzers for MS, as well as higher field magnets and more sophisticated pulse sequences for NMR. mdpi.com The integration of techniques like flow chemistry with stable isotope labeling is also a promising area, offering improved efficiency and scalability for the synthesis of labeled compounds. adesisinc.com These advancements will enable researchers to gain even more detailed insights into the fate of isotope-labeled compounds in biological systems.

Q & A

How can researchers confirm the identity and purity of Defluoro Linezolid-d3 in experimental settings?

Basic Question
To verify identity and purity, employ liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) with stable isotope-labeled internal standards (e.g., Linezolid-d3). Key steps include:

  • Preparing a calibration curve (e.g., 0.2–40 µg/mL) and quality controls spiked with this compound.
  • Using a UPLC HSS T3 column for chromatographic separation and monitoring fragment ions (e.g., m/z 341→297 for deuterated analogs) .
  • Validating within-day and between-day precision (CV <8%) to ensure reproducibility .

What experimental designs are recommended for studying the pharmacokinetics (PK) of this compound in in vitro models?

Advanced Question
Incorporate hollow-fiber systems (HFS) to simulate dynamic drug concentrations in infected macrophages:

  • Sample peripheral compartments at intervals (e.g., days 0, 7, 14) to quantify bacterial populations and drug-resistant subpopulations .
  • Use optimal sampling theory to minimize sampling frequency while maintaining PK model accuracy .
  • Validate results with stable-isotope dilution LC-ESI-MS/MS , ensuring internal standards (e.g., Linezolid-d3) correct for matrix effects .

How does this compound serve as an internal standard in quantitative assays?

Basic Question
As a deuterated analog, it minimizes variability in mass spectrometry by:

  • Matching the physicochemical properties of non-deuterated Linezolid, ensuring consistent ionization and retention times.
  • Correcting for extraction efficiency and ion suppression via isotopic dilution .
  • Example: A 1 µg/mL Linezolid-d3 solution in 0.1% formic acid is added to samples before LC-ESI-MS/MS analysis .

What methodologies address contradictions in this compound’s mechanism of resistance?

Advanced Question
Combine RNA sequencing (RNA-Seq) and pharmacodynamic (PD) modeling :

  • Deplete ribosomal RNA from bacterial samples and align reads to reference genomes (e.g., GRCh37p13) to identify differentially expressed genes (DEGs) .
  • Perform Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to map DEGs to resistance mechanisms (e.g., efflux pumps or ribosomal mutations) .
  • Validate findings with culture-based assays using media supplemented with 3× the MIC of Linezolid .

What precautions are critical when handling this compound in laboratory settings?

Basic Question
Follow OSHA HCS guidelines :

  • Use respiratory protection (e.g., independent air supply) for prolonged exposure.
  • Store separately from consumables and wear nitrile gloves to prevent dermal contact .
  • Decontaminate spills with 0.1% formic acid to stabilize the compound for disposal .

How can researchers resolve conflicting data on this compound’s metabolic stability?

Advanced Question
Apply statistical and methodological rigor :

  • Use Bonferroni correction to adjust P-values in multi-test scenarios (e.g., RNA-Seq data) .
  • Replicate experiments under varying conditions (e.g., pH, temperature) to identify confounding variables .
  • Cross-validate results with population pharmacokinetic (PopPK) models to account for inter-individual variability .

What isotopic effects might arise from deuterium substitution in this compound?

Advanced Question
Deuterium can alter metabolic rates and binding affinity :

  • Compare clearance rates between this compound and non-deuterated analogs using LC-ESI-MS/MS .
  • Assess isotopic effects on protein binding via equilibrium dialysis, referencing deuterated internal standards .

What synthetic pathways are reported for this compound and its analogs?

Basic Question
Synthesis typically involves:

  • Isotopic labeling at specific positions (e.g., acetamide-2H3 or 13C2-d3) to maintain structural integrity .
  • Characterization via NMR and high-resolution MS to confirm deuteration efficiency (>98%) .

How can this compound be used to study synergistic drug combinations?

Advanced Question
Leverage PK/PD modeling :

  • Co-administer with other antimicrobials in HFS and quantify bacterial kill curves using inhibitory sigmoid Emax models .
  • Optimize dosing regimens via Monte Carlo simulations to achieve target AUC/MIC ratios .

What strategies evaluate this compound’s efficacy in heterogeneous bacterial subpopulations?

Advanced Question
Employ single-cell RNA-Seq and microfluidic systems :

  • Isolate subpopulations using agar supplemented with escalating Linezolid concentrations .
  • Analyze transcriptional heterogeneity to identify persister cells or pre-resistant mutants .
  • Integrate data into mechanistic PK/PD models to predict clinical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.